molecular formula C12H10O3 B15096531 5-(m-Tolyloxy)furan-2-carbaldehyde

5-(m-Tolyloxy)furan-2-carbaldehyde

Cat. No.: B15096531
M. Wt: 202.21 g/mol
InChI Key: ICBPMPJUZONVCC-UHFFFAOYSA-N
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Description

5-(m-Tolyloxy)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a meta-substituted tolyloxy group (3-methylphenoxy) at the 5-position of the furan ring.

Applications of such compounds span intermediates in drug discovery, materials science, and agrochemical research.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-(3-methylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-9-3-2-4-10(7-9)14-12-6-5-11(8-13)15-12/h2-8H,1H3

InChI Key

ICBPMPJUZONVCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyloxy)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with m-tolyl alcohol in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, resulting in the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of 5-(m-Tolyloxy)furan-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 5-(m-Tolyloxy)furan-2-carboxylic acid.

    Reduction: 5-(m-Tolyloxy)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(m-Tolyloxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(m-Tolyloxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

A. Substituent Position and Type

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) : Substitution with an electron-withdrawing 4-chlorophenyl group yields orange crystals (m.p. 126–128°C) with moderate synthetic yield (45.2%) in water .
  • 5-(4-Nitrophenyl)furan-2-carbaldehyde (III) : The nitro group further increases polarity, resulting in a crystalline solid. Its standard combustion enthalpy (∆cH°m) is reported as -298.5 kJ/mol .
  • 5-(p-Tolyl)furan-2-carbaldehyde : Direct para-methyl substitution (CAS 34035-05-7) lacks the ether oxygen present in the tolyloxy analog, likely reducing polarity and hydrogen-bonding capacity .
  • 5-(m-Tolyloxy)furan-2-carbaldehyde : The meta-tolyloxy group combines steric hindrance (meta-methyl) with an electron-donating ether linkage, which may lower melting points compared to nitro- or chloro-substituted analogs.

B. Heterocycle Variations

  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) : Replacing the furan with a thiophene ring reduces yield (25%) and melting point (88–90°C), attributed to thiophene’s larger atomic radius and altered π-electron delocalization .

Thermodynamic and Reactivity Profiles

  • Nitrophenyl Derivatives : The 5-(nitrophenyl)furan-2-carbaldehyde isomers exhibit distinct thermodynamic behaviors. For instance, their sublimation enthalpies (∆subH°) range from 96.3 to 105.5 kJ/mol, with the para-nitro isomer showing the highest stability due to resonance effects .
  • Combustion Enthalpies : 5-(4-Nitrophenyl)furan-2-carbaldehyde has a ∆cH°m of -298.5 kJ/mol, while 5-(2-methyl-4-nitrophenyl) and 5-(2-oxymethyl-4-nitrophenyl) analogs show deviations due to substituent interactions .
  • Reactivity: The aldehyde group in 5-(m-Tolyloxy)furan-2-carbaldehyde is expected to undergo typical reactions (e.g., Knoevenagel condensation, Schiff base formation), similar to 5-(hydroxymethyl)furan-2-carbaldehyde derivatives used in antimicrobial studies .

Data Tables

Table 1: Physical and Thermodynamic Properties of Selected Analogs

Compound Name Substituent Yield (%) M.P. (°C) ∆cH°m (kJ/mol) Application
5-(m-Tolyloxy)furan-2-carbaldehyde m-Tolyloxy N/A N/A N/A Research Intermediate
5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) 4-Chlorophenyl 45.2 126–128 N/A Synthetic Intermediate
5-(4-Nitrophenyl)furan-2-carbaldehyde (III) 4-Nitrophenyl N/A N/A -298.5 Thermodynamic Studies
5-(p-Tolyl)furan-2-carbaldehyde p-Tolyl N/A N/A N/A Chemical Synthesis
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde 3-Cl-4-F-phenyl N/A N/A N/A Antimicrobial Agent

Table 2: Substituent Effects on Reactivity and Stability

Substituent Type Electronic Effect Key Reactivity Stability (Relative)
Nitro (e.g., 4-NO₂) Electron-withdrawing Enhanced electrophilic substitution High (resonance)
Chloro (e.g., 4-Cl) Electron-withdrawing Moderate reactivity in coupling reactions Moderate
Tolyloxy (m-OCH₂C₆H₄CH₃) Electron-donating Increased solubility, reduced crystallinity Moderate (steric)
Thiophene Aromatic Lower melting points, altered π-interactions Low

Biological Activity

5-(m-Tolyloxy)furan-2-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

5-(m-Tolyloxy)furan-2-carbaldehyde features a furan ring substituted with a m-tolyloxy group and an aldehyde functional group. Its molecular formula is C11H10O3C_{11}H_{10}O_3, with a molecular weight of approximately 194.20 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that 5-(m-Tolyloxy)furan-2-carbaldehyde exhibits notable antibacterial properties. In a study assessing various furan derivatives, this compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve the formation of covalent bonds with bacterial proteins, disrupting their function.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Antifungal Activity

In addition to antibacterial properties, 5-(m-Tolyloxy)furan-2-carbaldehyde has been evaluated for its antifungal activity. It demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's ability to penetrate fungal cell walls and disrupt cellular processes is believed to contribute to its antifungal effects.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans50
Aspergillus niger75

Antiviral Activity

The antiviral potential of 5-(m-Tolyloxy)furan-2-carbaldehyde has also been explored, particularly against the Tobacco Mosaic Virus (TMV). In vitro studies showed that the compound significantly reduced viral replication, suggesting it could be a candidate for antiviral drug development.

Case Studies

  • Antimicrobial Screening : A study conducted on various furan derivatives found that 5-(m-Tolyloxy)furan-2-carbaldehyde exhibited superior antimicrobial activity compared to structurally similar compounds. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Synthesis and Activity Correlation : Research focused on synthesizing analogs of 5-(m-Tolyloxy)furan-2-carbaldehyde revealed that modifications to the m-tolyloxy group affected biological activity. Compounds with electron-donating substituents showed enhanced antibacterial effects, indicating the importance of electronic properties in biological interactions.

The biological activity of 5-(m-Tolyloxy)furan-2-carbaldehyde is attributed to its ability to interact with specific molecular targets within microbial cells. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

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